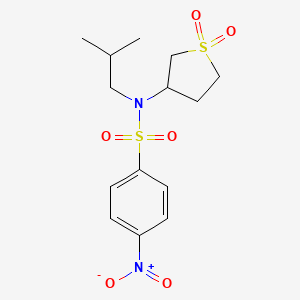![molecular formula C10H19N5O B2608083 (1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol CAS No. 2138024-90-3](/img/structure/B2608083.png)
(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopentane ring substituted with an aminomethyl group and a triazole moiety, makes it a versatile molecule for various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol typically involves the following steps:
Cyclopentane Ring Formation: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.
Aminomethyl Group Introduction: This step often involves the use of reductive amination techniques, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Triazole Ring Formation: The triazole moiety is introduced via a cycloaddition reaction, commonly using azides and alkynes under copper-catalyzed conditions (CuAAC).
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired stereochemistry and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming imines or nitriles under specific conditions.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to activate the aminomethyl group for further substitution.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Dihydrotriazoles.
Substitution: Various substituted cyclopentane derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target protein. The aminomethyl group can form covalent bonds with active site residues, leading to inhibition or activation of the enzyme.
類似化合物との比較
(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol: is compared with other cyclopentane derivatives and triazole-containing compounds.
Cyclopentane Derivatives: Compounds like (1R,2R,4S)-2-(aminomethyl)-4-hydroxycyclopentan-1-ol.
Triazole-Containing Compounds: Compounds such as 1,2,4-triazole-3-amine and its derivatives.
Uniqueness: The combination of a cyclopentane ring with a triazole moiety and an aminomethyl group in a single molecule is unique, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
(1R,2R,4S)-2-(aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-15(2)10-12-9(13-14-10)6-3-7(5-11)8(16)4-6/h6-8,16H,3-5,11H2,1-2H3,(H,12,13,14)/t6-,7+,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTSZBVGMIMOJI-XLPZGREQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=N1)C2CC(C(C2)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NNC(=N1)[C@H]2C[C@@H]([C@@H](C2)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
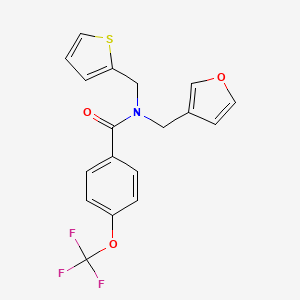
![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)
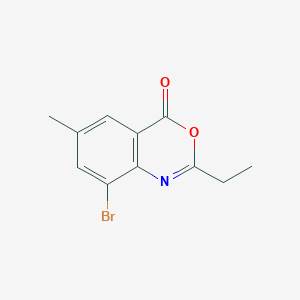
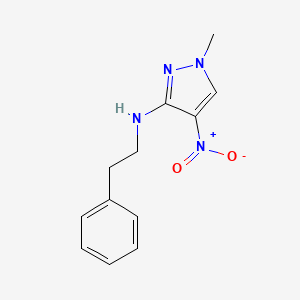
![2-Chloro-N-[[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2608010.png)
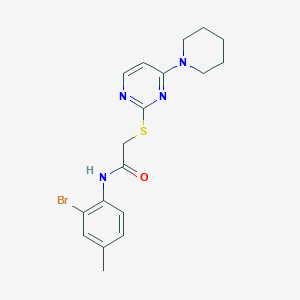
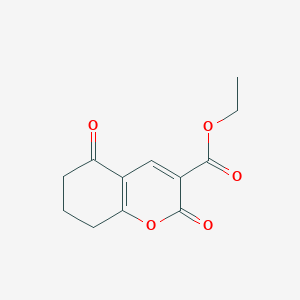
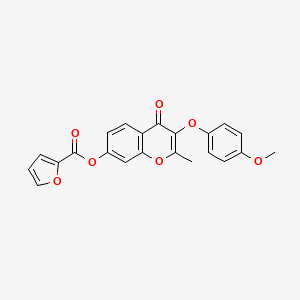
![4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol](/img/structure/B2608014.png)
![N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2608015.png)
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608016.png)
![8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608017.png)

